molecular formula C19H20FNO2 B2916762 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime CAS No. 478262-65-6

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime

Cat. No.: B2916762
CAS No.: 478262-65-6
M. Wt: 313.372
InChI Key: JCSDVJPIZDVUDG-FYJGNVAPSA-N
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Description

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime is a complex organic compound that features a cyclopropyl ring, a methoxyphenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime typically involves multiple steps. One common method includes the formation of the cyclopropyl ring through a cyclopropanation reaction, followed by the introduction of the methoxyphenyl group. The oxime functional group is then added through an oximation reaction, where hydroxylamine reacts with the ketone group in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or oxime groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime is unique due to its combination of a cyclopropyl ring, methoxyphenyl group, and oxime functional group. This combination provides a distinct set of chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13(21-23-12-14-3-7-16(20)8-4-14)18-11-19(18)15-5-9-17(22-2)10-6-15/h3-10,18-19H,11-12H2,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDVJPIZDVUDG-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)F)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)F)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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